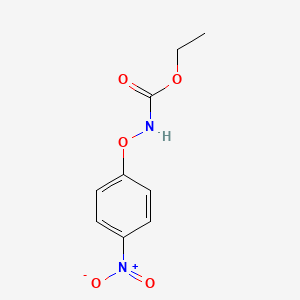
Ethyl (4-nitrophenoxy)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-nitrophenoxy)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a nitrophenoxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-nitrophenoxy)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethyl carbamate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction typically requires constant stirring for 1-2 hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-nitrophenoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.
Major Products Formed
Oxidation: Amino (4-nitrophenoxy)carbamate.
Reduction: 4-nitrophenol and ethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-nitrophenoxy)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use as a drug or prodrug due to its ability to modulate biological pathways.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its carbamate structure.
Mechanism of Action
The mechanism of action of ethyl (4-nitrophenoxy)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Ethyl (4-nitrophenoxy)carbamate can be compared with other carbamate derivatives such as:
- Methyl carbamate
- Propyl carbamate
- N-aryl carbamate derivatives
Uniqueness
This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties.
Similar Compounds
- Methyl carbamate : Similar structure but with a methyl group instead of an ethyl group.
- Propyl carbamate : Contains a propyl group, leading to different physical and chemical properties.
- N-aryl carbamate derivatives : These compounds have an aryl group attached to the nitrogen atom, which can significantly alter their biological activity .
Properties
CAS No. |
13278-82-5 |
|---|---|
Molecular Formula |
C9H10N2O5 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
ethyl N-(4-nitrophenoxy)carbamate |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-9(12)10-16-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
InChI Key |
FPAXHAZAPQZSHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)



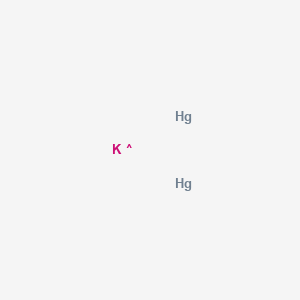
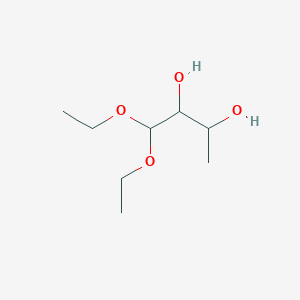
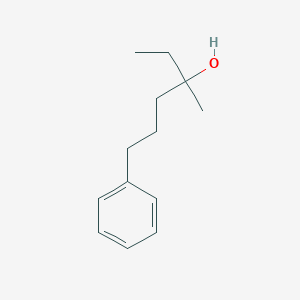
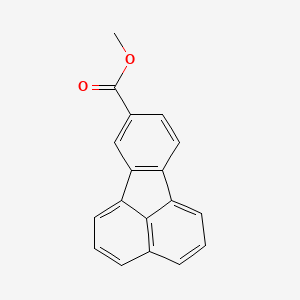
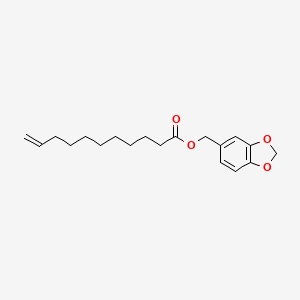
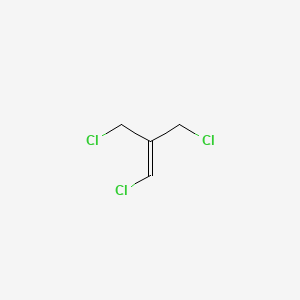

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)


